2,3,6-Trifluorophenylmethylsulfone
Description
2,3,6-Trifluorophenylmethylsulfone is a fluorinated aromatic sulfone characterized by a phenyl ring substituted with three fluorine atoms at the 2-, 3-, and 6-positions and a methylsulfone (-SO₂-CH₃) functional group. Sulfones are known for their stability, electron-withdrawing properties, and applications in pharmaceuticals, agrochemicals, and materials science. The fluorine substituents enhance electronegativity, influencing reactivity and intermolecular interactions such as hydrogen bonding and hydrophobic effects .
Properties
Molecular Formula |
C7H5F3O2S |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
1,2,4-trifluoro-3-methylsulfonylbenzene |
InChI |
InChI=1S/C7H5F3O2S/c1-13(11,12)7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChI Key |
WTCOYZMVHLPYDN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluorophenylmethylsulfone typically involves the reaction of 2,3,6-trifluorotoluene with a sulfonating agent. One common method is the oxidation of 2,3,6-trifluorotoluene using a strong oxidizing agent such as potassium permanganate or chromium trioxide in the presence of sulfuric acid. The reaction conditions often require elevated temperatures and controlled addition of reagents to ensure complete conversion to the sulfone product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluorophenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the trifluoromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,6-Trifluorophenylmethylsulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluorophenylmethylsulfone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfone group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 2,3,6-Trifluorophenylmethylsulfone with key analogs:
*Hypothetical calculation based on analogous structures.
Key Observations:
Functional Groups :
- Sulfones (e.g., this compound) are less reactive than sulfonates (e.g., ) or sulfonyl chlorides (e.g., ) due to the absence of labile leaving groups. Sulfonyl chlorides are highly reactive intermediates, while sulfonates often serve as stable esters or anions .
- Fluorine substitution patterns (e.g., trifluoromethyl vs. pentafluorophenyl) modulate electron-withdrawing effects. Pentafluorophenyl groups enhance electrophilicity and steric bulk compared to trifluoromethyl substituents .
Molecular Weight and Polarity :
- Compounds with multiple fluorine atoms (e.g., ) exhibit higher molecular weights and polarity, impacting solubility in organic solvents. For instance, pentafluorophenyl sulfonates are more lipophilic than trifluorophenyl analogs .
2.3,6-Trifluorophenylmethylsulfone:
- Stability : The sulfone group confers thermal and oxidative stability, making it suitable for high-temperature applications.
- Pharmaceutical Relevance : Fluorinated sulfones are explored as enzyme inhibitors due to their ability to mimic carboxylate groups via electrostatic interactions .
Comparison with Sulfonates ( and ):
- Reactivity : Sulfonates (e.g., ) are often used as leaving groups in nucleophilic substitution reactions. For example, pentafluorophenyl sulfonates participate in Suzuki-Miyaura cross-coupling due to their electron-deficient aromatic rings .
- Applications : Triphenylsulfonium sulfonates () are critical in photolithography as photoacid generators (PAGs), where fluorine enhances UV absorption and acid strength .
Comparison with Sulfonyl Chlorides ():
Chiral Recognition and Fluorine Effects
This suggests fluorinated sulfones could similarly improve enantioselectivity in catalytic systems .
Biological Activity
2,3,6-Trifluorophenylmethylsulfone is a sulfone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that sulfones can exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the lipophilicity and cell membrane permeability of the compound, facilitating its uptake into bacterial cells.
- Enzyme Inhibition : Sulfones are known to inhibit various enzymes involved in metabolic pathways. For instance, they may act as competitive inhibitors for enzymes such as dihydropteroate synthase, which is crucial in folate biosynthesis in bacteria.
- Anti-inflammatory Effects : Some studies suggest that sulfone compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Biological Activity Data Table
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains using disk diffusion and broth microdilution methods. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting potential use as an antibacterial agent.
- In Vivo Studies : Animal models were employed to assess the anti-inflammatory effects of this compound. Mice treated with the compound showed reduced levels of inflammatory markers compared to control groups.
- Cytotoxicity Assessment : Cytotoxicity assays on human cell lines demonstrated that while the compound exhibits antimicrobial activity, it maintains a favorable safety profile with low cytotoxicity (IC50 > 100 μM) against normal human cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
